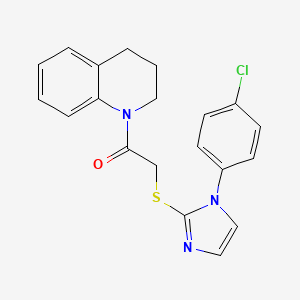![molecular formula C12H12N6 B2885544 3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1215517-63-7](/img/structure/B2885544.png)
3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline is a laboratory chemical . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular formula of 3-(1H-Imidazol-1-ylmethyl)aniline is C10H11N3 . Its average mass is 173.214 Da and its monoisotopic mass is 173.095291 Da .科学的研究の応用
Catalytic Applications
Ruthenium(II) Complexes for C-N Bond Formation
Ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands, which include imidazole and triazole derivatives, have demonstrated efficient catalysis for C-N bond-forming reactions via a hydrogen-borrowing methodology. These complexes are highly effective under solvent-free conditions for a wide range of primary amine and alcohol substrates, showcasing their versatility in synthetic organic chemistry (Donthireddy, Illam, & Rit, 2020).
Synthesis of Chiral Compounds
Chiral PCN Pincer Palladium(II) and Nickel(II) Complexes
The synthesis of unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes using aryl-based aminophosphine–imidazoline ligands via aryl C–H activation demonstrates the compound's utility in creating asymmetric catalytic environments. These complexes have been characterized and investigated for their potential in asymmetric synthesis, showcasing the diverse applications of imidazole derivatives in the field of organometallic chemistry (Yang et al., 2011).
Sensor Development
Fluorescent Chemosensors for Metal Ions
Anthracene and pyrene derivatives incorporating imidazole units have been synthesized as efficient chemosensors for aluminum ions (Al3+) in living cells. These compounds exhibit high selectivity and sensitivity towards Al3+ ions, highlighting their application in environmental monitoring and biological research (Shree et al., 2019).
Antioxidant Activities
Silver(I) Complexes as Antioxidants
Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives have been investigated for their DNA-binding properties and antioxidant activities. These complexes interact with DNA via an intercalation mode and exhibit significant potential in scavenging hydroxyl and superoxide radicals, demonstrating their relevance in medicinal chemistry and antioxidant research (Wu et al., 2014).
Self-Aggregation Studies
Self-Aggregation of Benzimidazole and Triazole Adducts
The study of the self-aggregation behavior of benzimidazole and triazole derivatives in aqueous solutions provides insights into their potential applications in material science, particularly in the development of gel-like materials through hydrogen bonding and π–π stacking interactions (Sahay & Ghalsasi, 2019).
Safety and Hazards
3-(1H-Imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, resulting in the observed biological activity .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The imidazole ring’s presence often contributes to good water solubility, which can influence absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
特性
IUPAC Name |
3-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)12-15-11(16-17-12)7-18-5-4-14-8-18/h1-6,8H,7,13H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIHMNYTZYZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2885461.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2885462.png)
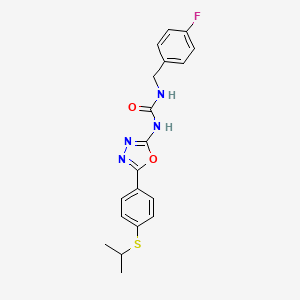
![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2885467.png)
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-phenylacetamide](/img/structure/B2885469.png)
![6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid](/img/structure/B2885470.png)

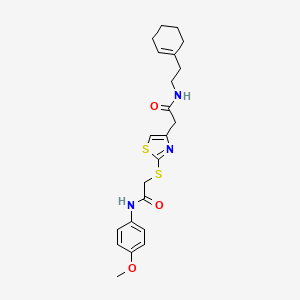
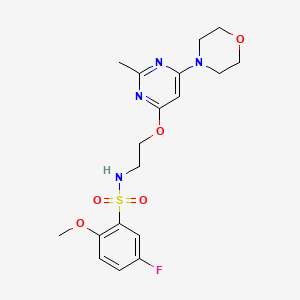
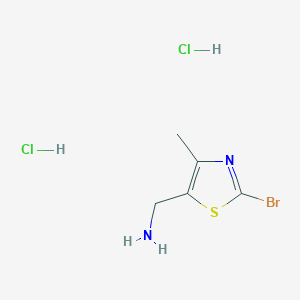
![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)
